2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene
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Description
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C8H7ClF2O2 and its molecular weight is 208.59 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene is a fluorinated aromatic compound that has garnered interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including antimicrobial properties, interaction mechanisms, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is C9H8ClF2O2, with a molecular weight of approximately 208.59 g/mol. The compound features a benzene ring substituted with two fluorine atoms, one chlorine atom, and a methoxymethoxy group, which enhances its lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit antimicrobial properties. For instance, this compound has been noted for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | Target Organisms |
---|---|---|
This compound | Antibacterial | Various bacterial strains |
2-Fluoro-1,4-difluoro-3-(methoxymethoxy)benzene | Antifungal | Fungal species |
2-Chloro-3-fluorobenzyl alcohol | Antiviral | Viral pathogens |
The mechanisms by which fluorinated compounds exert their biological effects are often attributed to their ability to interact with biological membranes and enzymes. The presence of halogen atoms like chlorine and fluorine can enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.
Interaction Studies
Understanding the interactions between this compound and biological systems is crucial for elucidating its mechanisms of action. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in microbial resistance pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various fluorinated compounds, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the compound's potential as a lead candidate for antibiotic development.
Case Study 2: Structure-Activity Relationship (SAR)
A comparative analysis of structurally similar compounds revealed that modifications in the substituents significantly influenced biological activity. Compounds with increased fluorination showed enhanced potency against certain bacterial strains, indicating that the substitution pattern plays a critical role in determining efficacy.
Properties
Molecular Formula |
C8H7ClF2O2 |
---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
2-chloro-1,4-difluoro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClF2O2/c1-12-4-13-8-6(11)3-2-5(10)7(8)9/h2-3H,4H2,1H3 |
InChI Key |
PXAIPMHHQSIMQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.